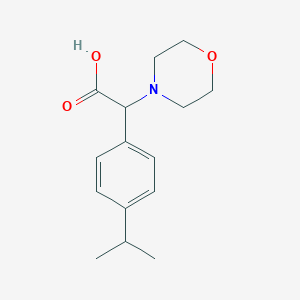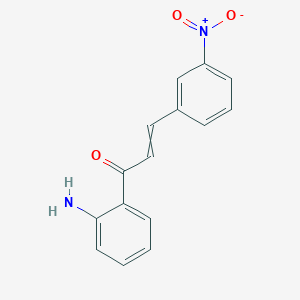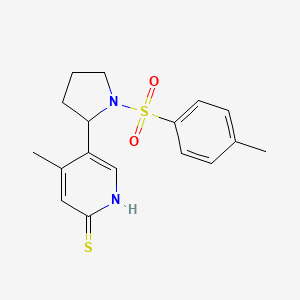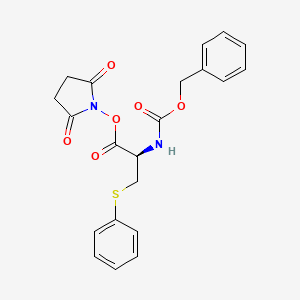![molecular formula C12H15NO7S B11819233 methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate](/img/structure/B11819233.png)
methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate: is a chemical compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a sulfopropanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate typically involves multiple steps. One common method includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the sulfopropanoate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions: Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate can undergo various types of chemical reactions, including:
Oxidation: The sulfopropanoate group can be oxidized under specific conditions.
Reduction: The benzyloxycarbonyl group can be reduced to reveal the free amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce the free amine.
Scientific Research Applications
Chemistry: In chemistry, methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate is used as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective reactions, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acid derivatives. Its structure allows for the investigation of specific biochemical pathways.
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. For example, the sulfopropanoate group could be modified to enhance the compound’s bioavailability or target specific biological pathways.
Industry: In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate exerts its effects depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, influencing various molecular targets and pathways. For example, the amino group can form hydrogen bonds with active site residues, while the sulfopropanoate group may participate in ionic interactions.
Comparison with Similar Compounds
Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate: Similar structure but with a phenyl group instead of a sulfopropanoate group.
Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate: Contains a hydroxy group instead of a sulfopropanoate group.
Uniqueness: Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate is unique due to the presence of the sulfopropanoate group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H15NO7S |
|---|---|
Molecular Weight |
317.32 g/mol |
IUPAC Name |
(2R)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C12H15NO7S/c1-19-11(14)10(8-21(16,17)18)13-12(15)20-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,15)(H,16,17,18)/t10-/m0/s1 |
InChI Key |
ZOYDVTMNUKPKQP-JTQLQIEISA-N |
Isomeric SMILES |
COC(=O)[C@H](CS(=O)(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
COC(=O)C(CS(=O)(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[4-[[3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 2,5-dimethylbenzenesulfonate;hydrochloride](/img/structure/B11819192.png)

![Quinoline, 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-, phosphate](/img/structure/B11819201.png)



